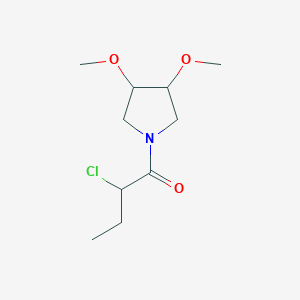

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one

Descripción

BenchChem offers high-quality 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-4-7(11)10(13)12-5-8(14-2)9(6-12)15-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQANYKGSYPWVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(C(C1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity .

Biochemical Pathways

The pyrrolidine ring is known to influence biological activity, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .

Result of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring .

Action Environment

It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Análisis Bioquímico

Biochemical Properties

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in physiological processes such as pH regulation and ion transport. The compound’s interaction with these enzymes is characterized by inhibitory activity, which can influence the enzyme’s function and, consequently, the biochemical pathways they regulate.

Cellular Effects

The effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to alterations in cellular responses and functions. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of specific proteins and enzymes.

Molecular Mechanism

At the molecular level, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to the upregulation or downregulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on various physiological processes, including energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects.

Actividad Biológica

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is a compound of interest due to its potential biological activities. The pyrrolidine moiety is known for its presence in various bioactive molecules, and modifications to this structure can significantly alter its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and neuropharmacological effects.

The chemical formula for 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is . Its structure includes a chloro group and a dimethoxy-substituted pyrrolidine ring, which are crucial for its biological interactions.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of pyrrolidine have been tested against different bacterial strains. In a study evaluating the activity of related compounds against Staphylococcus aureus and Escherichia coli, it was found that modifications to the pyrrolidine ring can enhance antibacterial efficacy .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one | Moderate | Low |

| Related Pyrrolidine Derivative A | High | Moderate |

| Related Pyrrolidine Derivative B | Low | High |

Cytotoxicity

The cytotoxic effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one were assessed using various mammalian cell lines. Preliminary results indicate that while some derivatives show promising anticancer activity, they also exhibit cytotoxicity at higher concentrations. A study indicated that certain structural modifications could lead to selective cytotoxicity towards cancer cells while sparing normal cells .

| Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 10 | 5 |

| MCF7 (breast cancer) | 15 | 3 |

| Normal Fibroblasts | 50 | - |

Neuropharmacological Effects

The compound's potential neuropharmacological effects were explored through behavioral assays in rodent models. The results suggest that it may have anxiolytic properties similar to those observed in other pyrrolidine derivatives. Behavioral tests indicated a decrease in anxiety-like behaviors in treated animals compared to controls .

Case Studies

In one notable case study, a series of pyrrolidine derivatives were synthesized and evaluated for their biological activities. Among these, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one demonstrated significant promise as a lead compound for further development due to its balanced efficacy and cytotoxicity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.